3,9-Bis(1-hydroxy-1-methylethyl)-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione
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Overview
Description
3,9-Bis(1-hydroxy-1-methylethyl)-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its spirocyclic framework, which includes phosphorus and oxygen atoms, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(1-hydroxy-1-methylethyl)-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of functional groups. Common reagents used in the synthesis include phosphorus trichloride, diols, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
3,9-Bis(1-hydroxy-1-methylethyl)-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the spirocyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3,9-Bis(1-hydroxy-1-methylethyl)-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,9-Bis(1-hydroxy-1-methylethyl)-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione involves its interaction with molecular targets through its functional groups. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its spirocyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,9-Dimethyl-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione: Similar spirocyclic structure but with different functional groups.
2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane: Lacks the hydroxy and methylethyl groups, resulting in different chemical properties.
Uniqueness
The uniqueness of 3,9-Bis(1-hydroxy-1-methylethyl)-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione lies in its specific functional groups and spirocyclic framework, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes and interact with biological targets makes it a valuable compound in various research fields.
Properties
CAS No. |
66063-49-8 |
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Molecular Formula |
C11H22O8P2 |
Molecular Weight |
344.23 g/mol |
IUPAC Name |
2-[3-(2-hydroxypropan-2-yl)-3,9-dioxo-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecan-9-yl]propan-2-ol |
InChI |
InChI=1S/C11H22O8P2/c1-9(2,12)20(14)16-5-11(6-17-20)7-18-21(15,19-8-11)10(3,4)13/h12-13H,5-8H2,1-4H3 |
InChI Key |
XSTCQMIXQXXYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)P1(=O)OCC2(CO1)COP(=O)(OC2)C(C)(C)O |
Origin of Product |
United States |
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